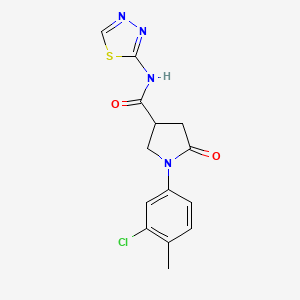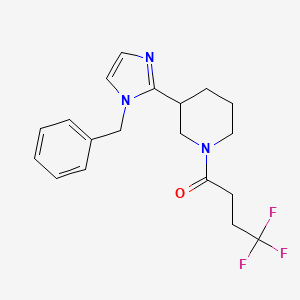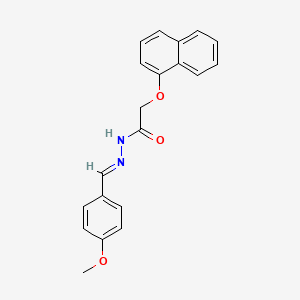![molecular formula C17H14N4O3S2 B5555858 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5555858.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(3,4-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related pyrimidinone and oxazinone derivatives, including structures fused with thiophene rings, often involves starting materials such as citrazinic acid or cyanothio-acetamide. These compounds are used in multistep synthesis processes involving condensation, cyclization, and functional group transformations to yield a variety of heterocyclic compounds with potential antimicrobial activities (Hossan et al., 2012).
Molecular Structure Analysis
X-ray crystallography and other structural analysis techniques play a crucial role in determining the molecular structure of pyrimidinone derivatives. These analyses provide detailed insights into the molecular conformation, bond lengths, angles, and overall geometry of the compounds, which are essential for understanding their reactivity and properties (Subasri et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of pyrimidinone derivatives often involves interactions with nucleophiles, electrophiles, and other reactive species. These compounds can undergo various chemical reactions, including cyclization, alkylation, and hydrolysis, leading to the formation of new heterocyclic structures with diverse biological activities. The chemical properties are influenced by the functional groups present and their positions within the molecule (Elmuradov et al., 2011).
Physical Properties Analysis
The physical properties of pyrimidinone derivatives, including solubility, melting point, and crystallinity, are critical for their application in various domains. These properties are determined by the molecular structure and can significantly affect the compound's stability, formulation, and delivery in potential applications (Banister et al., 2012).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical agents, are key to understanding the behavior of pyrimidinone derivatives in chemical reactions and biological systems. These properties are influenced by the electronic structure of the molecule and the nature of the substituents attached to the heterocyclic core (Behbehani et al., 2012).
科学的研究の応用
Antimicrobial Applications
Research indicates that derivatives synthesized from pyrimidinone and oxazinone, incorporating the thiophene ring, demonstrate significant antimicrobial properties. These derivatives were synthesized using a starting material that, while not identical, shares functional groups and structural similarities with the specified compound, suggesting potential for antimicrobial application. The antimicrobial screening of these compounds showed efficacy comparable to reference drugs like streptomycin and fusidic acid, underscoring their potential in combating bacterial and fungal infections (Hossan et al., 2012).
Anti-inflammatory Applications
The compound's framework has been utilized in synthesizing heterocyclic systems fused to a thiophene moiety, demonstrating promising anti-inflammatory activities. Similar research undertakings have employed citrazinic acid as a starting material to synthesize pyridines, pyrimidinones, and oxazinones with significant anti-inflammatory potential. These compounds were found to have good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Amr et al., 2007), (Abdulla, 2008).
将来の方向性
特性
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-8-3-4-10(5-9(8)2)19-12(22)7-25-16-11(6-18)13-14(26-16)15(23)21-17(24)20-13/h3-5H,7H2,1-2H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXKIOBDLXHGMID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-N-methyl-N-phenylurea](/img/structure/B5555779.png)
![3-methyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5555783.png)

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]-N'-phenylurea](/img/structure/B5555807.png)
![6-methoxybenzo[de]chromen-3(2H)-one](/img/structure/B5555810.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4-methyl-2-(4-methyl-1-piperazinyl)-5-pyrimidinecarboxamide dihydrochloride](/img/structure/B5555821.png)

![N-{1-[2-(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-4-piperidinyl}-2-pyrimidinamine](/img/structure/B5555827.png)
![4-{4-[(2-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5555839.png)
![{1-(3,4-dimethoxyphenyl)-3-[4-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}amine dihydrochloride](/img/structure/B5555851.png)

![8-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5555878.png)

![2-amino-N-[2-(3-chlorophenoxy)ethyl]-3-ethyl-N-methyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5555885.png)